molecular formula C10H13N3O2S B2856039 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole CAS No. 2097883-66-2

3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole

Cat. No. B2856039
CAS RN: 2097883-66-2
M. Wt: 239.29
InChI Key: ZJLFEYRAUACKGN-UHFFFAOYSA-N
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Description

The compound “3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole” is a complex organic molecule. It contains a cyclopropane ring, a pyrrolidine ring, and a thiadiazole ring . The cyclopropane is a three-membered carbon ring, the pyrrolidine is a five-membered ring with one nitrogen atom, and the thiadiazole is a five-membered ring with two nitrogen atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane, pyrrolidine, and thiadiazole rings would each contribute to the overall structure . The exact structure would depend on the specific arrangement of these rings and any additional functional groups.


Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the presence of any reactive functional groups. The cyclopropane ring is known to be reactive due to its ring strain, and the nitrogen atoms in the pyrrolidine and thiadiazole rings could also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity and investigating its mechanism of action .

properties

IUPAC Name

cyclopropyl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c14-10(7-1-2-7)13-4-3-8(6-13)15-9-5-11-16-12-9/h5,7-8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLFEYRAUACKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,2,5-thiadiazole

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